Cytotoxicity Differential: 4-MTB-CN vs. Its Isothiocyanate Counterpart in Human Liver Cells
In a direct head-to-head comparison using the WST-1 viability assay on human HepG2 cells after 72 h exposure, 4-(methylthio)butanenitrile (4-MTB-CN) exhibited an IC₅₀ of 17.89 mM, whereas the corresponding isothiocyanate (4-MTB-ITC; iberverin) displayed an IC₅₀ of 15.75 µM – a cytotoxicity difference of approximately 1,136-fold [1]. This quantitative gap demonstrates that the nitrile form is substantially less cytotoxic than the ITC form in this liver-cell model, with significant viability reduction observed only at the highest tested concentrations for the nitrile series [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 17.89 mM (4-MTB-CN; 4-(methylthio)butanenitrile) |
| Comparator Or Baseline | IC₅₀ = 15.75 µM (4-MTB-ITC; iberverin isothiocyanate) |
| Quantified Difference | ~1,136-fold lower cytotoxicity for the nitrile |
| Conditions | Human HepG2 cells, WST-1 assay, 72 h treatment |
Why This Matters
This large cytotoxicity differential is critical for experimental design: researchers studying glucosinolate breakdown products must select the nitrile form when minimal background cytotoxicity is required, or the ITC form when potent bioactivity is desired.
- [1] Platz, S., et al. (2016) 'Cytotoxic and genotoxic potential of food-borne nitriles in a liver in vitro model', Scientific Reports, 6, 37631. doi:10.1038/srep37631. View Source
